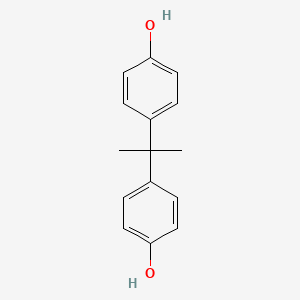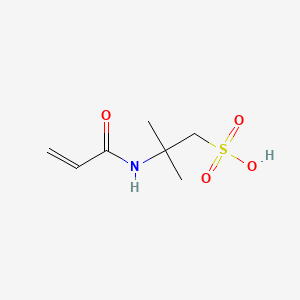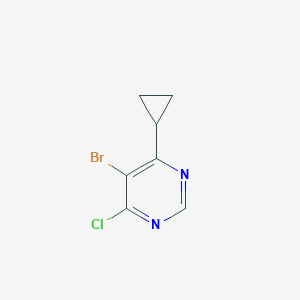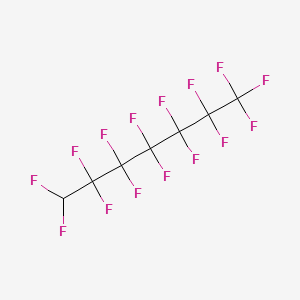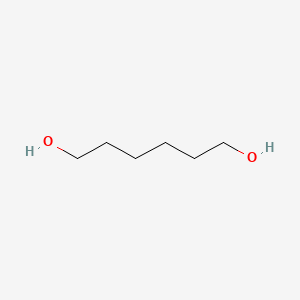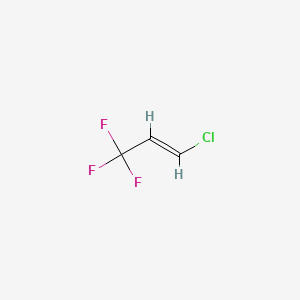
alpha-D-Glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate) is a complex carbohydrate derivative, often referred to as a modified sucrose derivative. This compound is characterized by its intricate structure, which includes multiple acetyl and isobutyl groups attached to the sugar molecules.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting with sucrose. The hydroxyl groups on the sucrose molecule are modified by acetylation and isobutyl esterification reactions.
Industrial Production Methods: On an industrial scale, the synthesis involves large reactors where sucrose is reacted with acetic anhydride and isobutyl chloroformate under controlled conditions to ensure the formation of the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur at the hydroxyl groups, often using reagents like tosyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, acidic conditions.
Reduction: Lithium aluminum hydride, ether solvent.
Substitution: Tosyl chloride, pyridine solvent.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Tosylates.
科学的研究の応用
Chemistry: This compound is used as a model molecule in carbohydrate chemistry to study glycosidic bond formation and cleavage. Biology: It serves as a substrate in enzymatic studies, particularly in understanding the activity of glycosidases. Medicine: Industry: It is used in the food industry as a stabilizer and in the cosmetic industry for its moisturizing properties.
作用機序
The compound exerts its effects through its interaction with enzymes and other biomolecules. Its acetyl and isobutyl groups can influence the binding affinity and specificity of enzymes, thereby modulating their activity. The molecular targets include glycosidases and other carbohydrate-processing enzymes.
類似化合物との比較
Sucrose: The parent compound from which this derivative is synthesized.
Trehalose: Another disaccharide with similar applications in food and pharmaceutical industries.
Maltose: A disaccharide used in various industrial applications.
Uniqueness: Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate) is unique due to its modified structure, which provides enhanced stability and specific interactions compared to its parent compound sucrose.
This detailed overview should provide a comprehensive understanding of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, diacetate hexakis(2-methylpropanoate) and its applications
特性
CAS番号 |
27216-37-1 |
|---|---|
分子式 |
C40H62O19 |
分子量 |
846.9 g/mol |
IUPAC名 |
[(2S,3S,4R,5R)-5-(acetyloxymethyl)-2-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3,4,5-tris(2-methylpropanoyloxy)oxan-2-yl]oxy-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate |
InChI |
InChI=1S/C40H62O19/c1-18(2)33(43)51-17-40(32(57-38(48)23(11)12)29(54-35(45)20(5)6)27(58-40)16-50-25(14)42)59-39-31(56-37(47)22(9)10)30(55-36(46)21(7)8)28(53-34(44)19(3)4)26(52-39)15-49-24(13)41/h18-23,26-32,39H,15-17H2,1-14H3/t26-,27-,28-,29-,30+,31-,32+,39-,40+/m1/s1 |
InChIキー |
ZNEBZIJCDDCNRC-SWTLDUCYSA-N |
SMILES |
CC(C)C(=O)OCC1(C(C(C(O1)COC(=O)C)OC(=O)C(C)C)OC(=O)C(C)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C |
異性体SMILES |
CC(C)C(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C(C)C)OC(=O)C(C)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C |
正規SMILES |
CC(C)C(=O)OCC1(C(C(C(O1)COC(=O)C)OC(=O)C(C)C)OC(=O)C(C)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


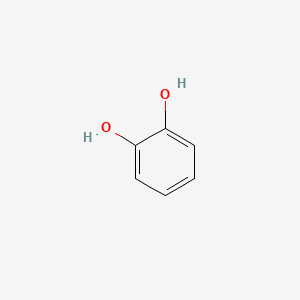
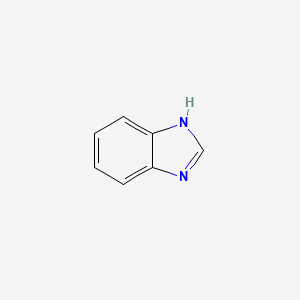
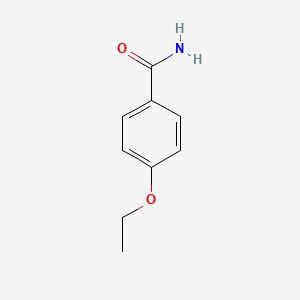
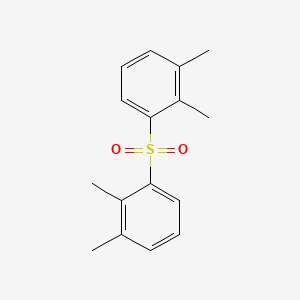

![1H-pyrazolo[3,4-b]pyridine](/img/structure/B3422857.png)
